

Technical Guide: Discovery and Synthesis of Propanamide-Based Compounds

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Compound of Interest

Compound Name: *3-isothiocyanato-N-methylpropanamide*

CAS No.: 63767-54-4

Cat. No.: B2782450

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Executive Summary

The propanamide (propionamide) moiety represents a privileged pharmacophore in medicinal chemistry, serving as a critical linker that spatially orients aromatic and heterocyclic domains to engage specific biological targets. From the androgen receptor antagonist Enzalutamide (a diarylthiohydantoin derivative often synthesized via propanamide intermediates) to the pure non-steroidal anti-androgen Bicalutamide, and emerging 11 β -HSD1 inhibitors, this scaffold offers a unique balance of conformational flexibility and rigidity.

This guide details the rational design, structure-activity relationships (SAR), and advanced synthetic methodologies required to construct high-value propanamide libraries. It moves beyond basic amide coupling to explore stereoselective synthesis and late-stage functionalization.

Part 1: Rational Design & Structure-Activity Relationships (SAR)

The propanamide core (

) acts as more than a passive tether. Its efficacy is governed by three steric and electronic vectors:

The Alpha-Carbon () Architecture

The substitution pattern at the

position is the primary determinant of metabolic stability and receptor affinity.

- **Conformational Locking:** Introduction of gem-dimethyl or cyclic groups (e.g., cyclopropyl) at restricts rotation around the bond (the Thorpe-Ingold effect). This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.
- **Chirality:** In compounds like Bicalutamide, the carries a hydroxyl group and a methyl group. The (R)-enantiomer often exhibits superior binding affinity compared to the (S)-isomer due to specific hydrophobic pocket interactions in the Androgen Receptor (AR).
- **Metabolic Blockade:** Unsubstituted methylene () groups are susceptible to rapid P450-mediated hydroxylation. Substitution with Fluorine or Methyl groups blocks this metabolic soft spot.

The Amide Linker ()

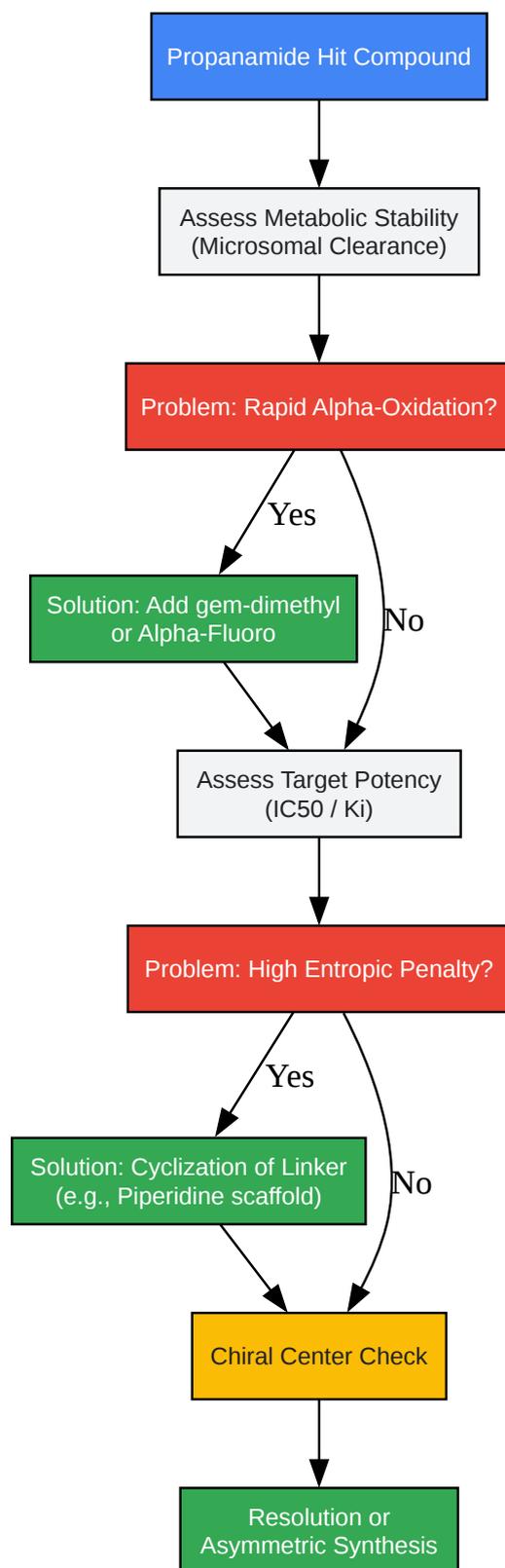
- **Hydrogen Bonding:** The carbonyl oxygen serves as a hydrogen bond acceptor (HBA), while the N-H serves as a hydrogen bond donor (HBD).
- **Bioisosteres:** In SAR optimization, if the amide bond is liable to hydrolysis, it is often replaced with bioisosteres such as 1,2,3-triazoles or oxadiazoles, though the propanamide parent remains the standard for initial discovery.

The N-Aryl Terminus

The nitrogen atom is typically substituted with electron-deficient aryl or heteroaryl rings (e.g., 4-cyano-3-trifluoromethylphenyl). This lowers the electron density on the amide nitrogen, increasing the acidity of the N-H proton and enhancing its H-donor capability.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing a propanamide hit.



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Figure 1: SAR optimization logic for propanamide scaffolds, focusing on metabolic stability and conformational restriction.

Part 2: Synthetic Methodologies

Synthesis of propanamide derivatives ranges from simple high-throughput coupling to complex asymmetric construction.

Protocol A: The "Bicalutamide" Route (Epoxide Opening)

This method is specific for synthesizing

-hydroxy-propanamides, a subclass with potent anti-androgenic activity. It avoids direct handling of unstable

-hydroxy acids.

Mechanism:

- Acylation: Reaction of an aniline with methacryloyl chloride forms a methacrylamide.
- Epoxidation: The alkene is oxidized (classically with m-CPBA, industrially with /catalyst) to an epoxide.
- Nucleophilic Opening: A thiophenol attacks the less hindered carbon of the epoxide under basic conditions.
- Oxidation: The sulfide is oxidized to a sulfone.

Step-by-Step Protocol:

- Acylation: Dissolve 4-cyano-3-trifluoromethylaniline (1.0 eq) in DMA. Add methacryloyl chloride (1.2 eq) dropwise at 0°C. Stir for 4h. Quench with water, filter precipitate.
- Epoxidation: Dissolve product in DCM. Add m-CPBA (1.5 eq) at reflux for 6h. Wash with

(to remove excess peroxide) and

.

- Coupling: React the epoxide intermediate with 4-fluorothiophenol (1.1 eq) and Sodium Hydride (1.2 eq) in THF at 0°C -> RT.
- Final Oxidation: Treat the sulfide with Oxone® or m-CPBA to generate the sulfone.

Protocol B: High-Throughput Amide Coupling (General)

For library generation where the propanamide backbone is simple (e.g., linear alkyl chains).

Reagents:

- Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/NHS for electron-deficient anilines due to higher reactivity.
- Base: DIPEA (Diisopropylethylamine).
- Solvent: DMF or NMP.

Validation System:

- TLC: Monitor disappearance of the amine (often fluorescent).
- LC-MS: Essential for confirming product mass, as side reactions (guanidinylation of the amine by HATU) can occur if the acid activation is slow.

Protocol C: Asymmetric Synthesis of -Chiral Propanamides

To avoid racemic mixtures, asymmetric catalysis is employed.

Strategy: Use of Evans Oxazolidinone auxiliaries or recent photoenzymatic hydroalkylation methods.

- Evans Method: Attach propionic acid to a chiral oxazolidinone. Enolize with LiHMDS, then alkylate with an electrophile. The bulky auxiliary directs the approach of the electrophile to a

single face, yielding high diastereoselectivity (

de).

- Cleavage: The auxiliary is cleaved with

to yield the chiral acid, which is then coupled to the amine.

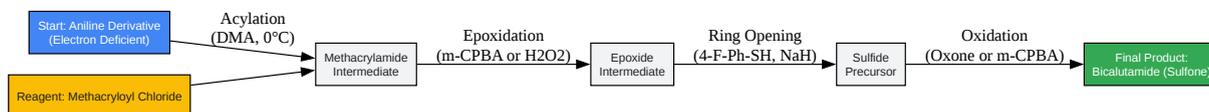
Part 3: Data & Process Visualization[1]

Comparative Analysis of Synthetic Routes

Feature	Method A: Epoxide Opening	Method B: Direct Coupling	Method C: Asymmetric Auxiliaries
Target Class	-Hydroxy-propanamides	Simple/Linear Propanamides	Enantiopure -Substituted
Key Reagent	m-CPBA / Thiophenol	HATU / DIPEA	Evans Oxazolidinone / LiHMDS
Atom Economy	Moderate (Multi-step oxidation)	High (Condensation)	Low (Auxiliary waste)
Chirality	Racemic (requires resolution)	Achiral / Racemic	High ee% / de%
Scalability	High (Industrial Standard)	High (Library Scale)	Low to Moderate

Workflow Diagram: The Bicalutamide Cascade

This diagram details the specific chemical transformations required for the synthesis of Bicalutamide-type anti-androgens.



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Figure 2: Synthetic pathway for Bicalutamide, highlighting the critical epoxide ring-opening mechanism.

Part 4: References

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Phone: (601) 213-4426
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